Structural Differentiation of 4-(2,4-Dimethylphenyl)-1-butene from Unsubstituted 4-Phenyl-1-butene
The target compound's key differentiator is its 2,4-dimethyl substitution on the phenyl ring. While this structural feature is inherent, the specific, quantifiable performance impacts (e.g., on reaction yields, biological activity, or physical properties) are not reported in the publicly accessible primary literature. Direct comparative data against the unsubstituted 4-phenyl-1-butene are absent . The provided data represents only a baseline from which performance differences can only be inferred.
| Evidence Dimension | Structural Composition |
|---|---|
| Target Compound Data | 4-(2,4-dimethylphenyl)-1-butene (C12H16, 160.26 g/mol) |
| Comparator Or Baseline | 4-phenyl-1-butene (C10H12, 132.20 g/mol) |
| Quantified Difference | Difference in molecular formula: +C2H4; Difference in molecular weight: +28.06 g/mol |
| Conditions | Chemical structure analysis |
Why This Matters
The structural difference fundamentally alters the compound's properties; however, the lack of quantitative performance data prevents a data-driven selection over the simpler analog.
